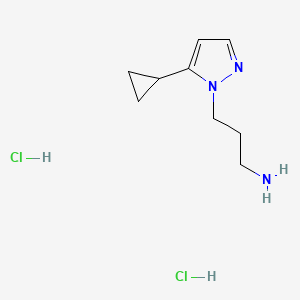

3-(5-Cyclopropylpyrazol-1-yl)propan-1-amine;dihydrochloride

CAS No.: 2260930-79-6

Cat. No.: VC4233528

Molecular Formula: C9H17Cl2N3

Molecular Weight: 238.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2260930-79-6 |

|---|---|

| Molecular Formula | C9H17Cl2N3 |

| Molecular Weight | 238.16 |

| IUPAC Name | 3-(5-cyclopropylpyrazol-1-yl)propan-1-amine;dihydrochloride |

| Standard InChI | InChI=1S/C9H15N3.2ClH/c10-5-1-7-12-9(4-6-11-12)8-2-3-8;;/h4,6,8H,1-3,5,7,10H2;2*1H |

| Standard InChI Key | HOIPYZXINMYKAO-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CC=NN2CCCN.Cl.Cl |

Introduction

3-(5-Cyclopropylpyrazol-1-yl)propan-1-amine; dihydrochloride is a chemical compound belonging to the class of pyrazole derivatives. It is characterized by a unique structure that includes a cyclopropyl group and a propan-1-amine side chain, with the dihydrochloride salt form enhancing its solubility and stability. This compound is of significant interest in scientific research and medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding, as well as its therapeutic effects in areas such as anti-inflammatory and anticancer research .

2.1. Molecular Formula and Weight

2.2. Synthesis

The synthesis of 3-(5-cyclopropylpyrazol-1-yl)propan-1-amine typically involves several key steps, including the formation of the pyrazole ring followed by the introduction of the cyclopropyl group and the propan-1-amine side chain. The reaction conditions can vary based on the reagents used.

3.1. Mechanism of Action

The mechanism of action of 3-(5-cyclopropylpyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The structural features, particularly the cyclopropyl group and pyrazole ring, influence its binding affinity and specificity towards these targets, modulating biological pathways effectively.

3.2. Therapeutic Potential

This compound has been studied for its potential therapeutic effects in areas such as anti-inflammatory and anticancer research. Its ability to inhibit enzymes or bind to receptors makes it a promising candidate for drug development in these fields.

4.2. Comparison with Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 3-(5-Cyclopropylpyrazol-1-yl)propan-1-amine; dihydrochloride | Cyclopropyl group and propan-1-amine side chain | Potential anti-inflammatory and anticancer activities |

| 2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine | Dicyclopropyl groups and ethanamine moiety | Unique chemical reactivity and biological effects |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume